Crimidine

Catalog No.
S524451
CAS No.
535-89-7
M.F
C7H10ClN3
M. Wt
171.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crimidine

CAS Number

535-89-7

Product Name

Crimidine

IUPAC Name

2-chloro-N,N,6-trimethylpyrimidin-4-amine

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

InChI

InChI=1S/C7H10ClN3/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3

InChI Key

HJIUPFPIEBPYIE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)Cl)N(C)C

solubility

0.05 M
Very soluble in ethanol
In water, 9.4 g/L at 20 °C
Readily soluble in dichloromethane, 2-propanol, toluene
Soluble in most common organic solvents, eg acetone, benzene, chloroform, diethyl ether, ethanol. Soluble in dilute acids.

Synonyms

Crimidine; W-491; W-491; W-491; NSC 2017; NSC-2017; NSC2017.

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N(C)C

The exact mass of the compound Crimidine is 171.0563 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 mvery soluble in ethanolin water, 9.4 g/l at 20 °creadily soluble in dichloromethane, 2-propanol, toluenesoluble in most common organic solvents, eg acetone, benzene, chloroform, diethyl ether, ethanol. soluble in dilute acids.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2017. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Crimidine (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is a highly reactive, lipophilic pyrimidine derivative historically utilized as a potent rodenticide but currently procured primarily as an analytical reference standard and a specialized synthetic intermediate. Structurally characterized by a reactive 2-chloro group, an N,N-dimethylamino group at C4, and a methyl group at C6, it exhibits a melting point of 87°C and exceptional solubility in organic solvents such as dichloromethane, toluene, and acetonitrile [1]. In biological systems, Crimidine acts as a rapid, potent Vitamin B6 (pyridoxine) antagonist, making it a highly specific tool compound in neurotoxicology for modeling reversible seizure pathways [2]. Its specific steric and electronic profile also renders it an indispensable precursor for the single-step synthesis of advanced diaminopyrimidine-based targeted therapeutics.

Substituting Crimidine with generic pyrimidine building blocks or alternative convulsants introduces severe workflow inefficiencies and experimental confounding factors. In medicinal chemistry, replacing Crimidine with a baseline 2-chloro-4-aminopyrimidine necessitates multiple downstream N-alkylation and C-alkylation steps to achieve the requisite trimethylated profile, dramatically reducing overall yield and increasing process complexity[1]. In neurotoxicology and forensic assays, substituting Crimidine with common convulsants like strychnine fundamentally alters the mechanistic model; strychnine acts via glycine receptor antagonism and lacks a direct competitive antidote, whereas Crimidine specifically depletes pyridoxal kinase activity, allowing for precise, complete reversal via pyridoxine administration [2]. Consequently, utilizing exact Crimidine is mandatory for both step-economical synthesis of specific transglutaminase inhibitors and the execution of highly controlled, reversible seizure models.

Mechanistic Control: Complete Reversibility in Neurotoxicology Models

Crimidine provides precise control in in vivo seizure models due to its specific mechanism of action as a Vitamin B6 antagonist. Unlike strychnine, which requires non-specific central nervous system depressants (e.g., barbiturates) to manage convulsions, Crimidine toxicity can be completely and rapidly reversed. Quantitative studies demonstrate that administration of pyridoxine (Vitamin B6) at 25 mg/kg completely prevents or reverses the toxic and convulsive effects of Crimidine in murine models [1]. This direct competitive antidotal response allows researchers to terminate toxicity precisely without introducing the confounding variables of prolonged generalized CNS depression.

Evidence DimensionAntidote-mediated seizure reversal
Target Compound DataComplete reversal of convulsions via 25 mg/kg Pyridoxine (Vitamin B6)
Comparator Or BaselineStrychnine (Requires non-specific CNS depressants; no direct competitive antidote)
Quantified Difference100% specific mechanistic reversal vs. non-specific symptomatic suppression
ConditionsIn vivo murine seizure models

Allows toxicologists to create highly controlled, on/off seizure models where toxicity can be precisely terminated without residual non-specific CNS depression.

Precursor Suitability: Step Economy in Transglutaminase 2 (TG2) Inhibitor Synthesis

Crimidine serves as a highly efficient starting material for the synthesis of complex diaminopyrimidine derivatives, such as transglutaminase 2 (TG2) inhibitors (e.g., MT-1 through MT-6) that block cancer cell adhesion. The pre-installed N,N-dimethyl and 6-methyl groups on the Crimidine ring allow for a direct, one-step nucleophilic aromatic substitution. When reacted with p-phenylenediamine (1:1 mole ratio) in DMF under microwave irradiation at 150°C for 15 minutes, Crimidine yields the exact required intermediate, N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine [1]. A generic 2-chloro-4-aminopyrimidine baseline would require at least two additional selective methylation steps, severely compromising the overall synthetic yield and increasing purification overhead.

Evidence DimensionSynthesis step economy for target intermediate
Target Compound Data1-step microwave coupling (150°C, 15 min)
Comparator Or BaselineGeneric 2-chloro-4-aminopyrimidine (Requires ≥3 steps including selective N- and C-alkylations)
Quantified DifferenceElimination of 2+ synthetic steps and associated yield losses
ConditionsMicrowave-assisted nucleophilic aromatic substitution in DMF

Drastically streamlines the medicinal chemistry workflow for synthesizing advanced transglutaminase inhibitors, saving significant time and reagent costs.

Analytical Processability: Superior Organic Solvent Solubility for Standard Preparation

For forensic and environmental screening, the preparation of stable, homogeneous analytical standards is critical. Crimidine exhibits exceptional solubility in a wide range of organic solvents, being readily soluble in dichloromethane, toluene, and acetonitrile, allowing for the reliable formulation of high-concentration (100 µg/mL) reference standards [1]. In contrast, inorganic rodenticide baselines like zinc phosphide are practically insoluble in organic solvents, requiring complex digestion or suspension protocols that complicate direct injection into standard HPLC or GC-MS systems . This high organic solubility ensures that Crimidine integrates seamlessly into automated, high-throughput chromatographic workflows.

Evidence DimensionOrganic solvent solubility for direct chromatographic injection
Target Compound DataReadily soluble in acetonitrile, DCM, and toluene (supports stable 100 µg/mL solutions)
Comparator Or BaselineZinc phosphide (Insoluble in organic solvents)
Quantified DifferenceDirect organic dissolution vs. requirement for complex multi-step sample preparation
ConditionsStandard laboratory conditions (20°C) for HPLC/GC-MS standard formulation

Ensures seamless integration into standard HPLC and GC-MS workflows, eliminating the need for complex sample digestion protocols.

Synthesis of Transglutaminase 2 (TG2) Inhibitors

Directly downstream of its step-economical reactivity profile, Crimidine is the precursor of choice for synthesizing diaminopyrimidine-based TG2 inhibitors (such as MT-4 and TG53). Its pre-installed methyl groups allow for rapid microwave-assisted coupling with anilines, accelerating the discovery and production of therapeutics targeting cancer cell adhesion and extracellular matrix interactions [1].

Reversible In Vivo Seizure Modeling

Leveraging its specific mechanism as a Vitamin B6 antagonist, Crimidine is utilized in neurotoxicology to induce acute, active seizures. Because these convulsions can be completely and rapidly reversed with a specific dose of pyridoxine, it offers a highly controlled alternative to strychnine for studying epilepsy pathways and testing novel anticonvulsant neuroprotectants without the interference of general CNS depressants [2].

Forensic and Environmental Analytical Standards

Due to its high solubility in solvents like acetonitrile and dichloromethane, Crimidine is ideally suited for use as a certified reference material in forensic toxicology and environmental monitoring. It allows for the straightforward preparation of stable liquid standards for direct injection into HPLC and GC-MS systems, facilitating the rapid identification of restricted convulsants in biological or environmental samples .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Crimidine appears as brown waxy solid or colorless crystals. Used as a rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998)

Color/Form

Colorless crystals

XLogP3

2

Exact Mass

171.0563

Boiling Point

284 to 297 °F at 4 mm Hg (EPA, 1998)
140-147 °C at 4 mm Hg

LogP

log Kow = 1.31 (est)

Appearance

Solid powder

Melting Point

189 °F (EPA, 1998)
87.0 °C
87 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W34R2923T3

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral]

Mechanism of Action

Crimidine is a rapidly acting convulsant pyridoxine antagonist ...
In an attempt to elucidate the mechanism of the convulsive action of Castrix, the effects of Castrix and its analogs on several enzymes, their convulsive effects in mice, and the influence of other compounds on the convulsive effects of Castrix were investigated. At high concentrations in vitro, Castrix inhibited the activities of mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase. The activities of these enzymes were not significantly altered by Castrix in vivo. Several structural analogs of Castrix displayed similar convulsive activity in mice. The elimination of chlorine from Castrix changed the mode of convulsive action, and the convulsions in this case could not be prevented by administration of vitamin B6. Replacing the 4-dimethylamino group of Castrix with an amino group eliminated the convulsive action but gave a depressive action. The mechanism by which Castrix competes with vitamin B6 was not found, since other vitamin B6 antagonists (e.g., toxopyrimidine) protected against the convulsive action of Castrix. ...
Pyrimidinamine rodenticide

Vapor Pressure

Less than 10-5 at 68F (EPA, 1998)
0.023 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Impurities

Inactive waxy 4-chloro-2-dimethylamino isome

Other CAS

535-89-7

Wikipedia

Crimidine

Use Classification

Agrochemicals -> Rodenticides

Methods of Manufacturing

Prepared from an appropriate 2,4-dihalopyrimidine and dimethylamine ... US patent 2,219,858 (1940 to Winthrop).
The condensation product of thiourea and ethyl 3-oxobutyrate is chlorinated and reacted with one equivalent of dimethylamine.

General Manufacturing Information

Introduced in early 1940's by I.G. Farben Industrie as rat poison.
The technical product ... containing about 20% of the inactive 4-chloro-2-dimethylamino isomer.
Product discontinued by Bayer AG.
... It is not customary to combine with other preparations.

Analytic Laboratory Methods

Analysis of residues: Extraction with n-hexane or acetone + dichloromethane, HPLC on Kieselgel, and measurement with a UV-detector at 254 nm.
Analysis of products: By UV spectroscopy. Analysis of residues: By HPLC with UV detection.
Product and residue analysis is by high performance liquid chromatography.

Clinical Laboratory Methods

TLC determination of crimidine in stomach contents of domestic and wild animals.
TLC chromatography determination of crimidine in stomach content of animals in experimentally induced castrix poisoning.
Nitrogen ontaining pesticides were extracted from biological material (liver), and determined by capillary GC/MS using SE-52, and helium carrier gas.

Storage Conditions

Castrix must be stored to avoid contact with strong acids (such as hydrochloric, sulfuric and nitric) and acid fumes since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area.

Interactions

Pyridoxine was found to be an excellent antidote for mice poisoned with crimidine.
Subtoxic doses of 4-deoxopyridoxine and semicarbazide also had a protective effect; isonicotinylhydrazine, caffeine, and acetazolamide were partially effective in preventing convulsions due to Castrix.

Stability Shelf Life

Very stable in neutral media, but decomposed by strong acids and alkalis.

Dates

Last modified: 08-15-2023
1: Zimmermann R, Steinberg TA, Raith K, Hülsmeyer V, Fischer A. Canine status epilepticus due to acute intoxication. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2010;38(5):285-94. PubMed PMID: 22215313.
2: Lheureux P, Penaloza A, Gris M. Pyridoxine in clinical toxicology: a review. Eur J Emerg Med. 2005 Apr;12(2):78-85. Review. PubMed PMID: 15756083.
3: Besnard T, Sadeg N, Ricart N, Richecoeur J, Nisse P, Vinner E, Houdret N, Humbert L, Ihermitte M. [Serial determination of crimidine by HPLC/SE/SM in a patient ingesting a "mouse trap"]. Acta Clin Belg. 2002;57 Suppl 1:8-11. French. PubMed PMID: 11974448.
4: Besnard T, Sadeg N, Ricart N, Richecœur J, Nisse P, Vinner E, Houdret N, Humbert L, Lhermitte M. Determination serique de la crimidine par clhp/es/sm chez un patient ayant ingere un « souricide foudroyant ». Acta Clin Belg. 2002;57 Suppl 1:8-11. doi: 10.1179/acb.2002.069. PubMed PMID: 24862517.
5: De Saqui-Sannes P, Nups P, Le Bars P, Burgat V. Evaluation of an HPTLC method for the determination of strychnine and crimidine in biological samples. J Anal Toxicol. 1996 May-Jun;20(3):185-8. PubMed PMID: 8735200.
6: Sun ZQ. [Single dose of 2 acute rodenticides used in a village]. Zhonghua Liu Xing Bing Xue Za Zhi. 1985 Oct;6(5):296-9. Chinese. PubMed PMID: 3836748.
7: Lumeij JT, Schotman AJ, de Vries HW. Crimidine (2-chloro-4-(dimethylamino)-6-methylpyrimidine) poisoning in a dog due to ingestion of the rodenticide Castrix. Vet Q. 1983 Jul;5(3):107-11. PubMed PMID: 6636500.
8: KARLOG O, KNUDSEN E. VITAMIN B6 AS AN ANTIDOTE AGAINST THE RODENTICIDE 'CASTRIX' (2-CHLORO-4-METHYL-6-DIMETHYLAMINOPYRIMIDIN). Nature. 1963 Nov 23;200:790. PubMed PMID: 14087021.
9: KNUDSEN E. THE TOXICITY OF THE RODENTICIDE CASTRIX (2-CHLORO-4-DIAMETHYLAMINO-6-METHYLPYRIMIDINE) AND THE ANTIDOTAL EFFECT OF VITAMIN B6. Acta Pharmacol Toxicol (Copenh). 1963;20:295-302. PubMed PMID: 14162811.
10: CRAMPTON JM, VOSS E. An investigation of the chronic toxicity and acceptability of Castrix. J Am Pharm Assoc Am Pharm Assoc. 1952 Mar;41(3):135-8. PubMed PMID: 14927481.
11: GOLDBACH H. [Fatal poisoning with castrix (hydrochloride of 2-chlor-4-methyl-6-dimethylaminopyrimidine), a rat poison]. Med Klin. 1950 Aug 4;45(31):961-3. Undetermined Language. PubMed PMID: 15438607.
12: DUBOIS KP, COCHRAN KW, THOMSON JF. Rodenticidal action of 2-chloro-4-dimethylamino-6-methylpyrimidine (castrix). Proc Soc Exp Biol Med. 1948 Feb;67(2):169-71. PubMed PMID: 18907617.

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